
1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol typically involves the reaction of 3-amino-1H-pyrazole with suitable alkylating agents. One common method involves the alkylation of 3-amino-1H-pyrazole with 3-methyl-2-butanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-one.
Reduction: Formation of 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their conformation and function. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
2-(3-Amino-1H-pyrazol-1-yl)acetic acid: Another pyrazole derivative with similar structural features but different functional groups.
3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol: Similar compound with a different alkyl chain length.
Uniqueness
1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to its specific combination of functional groups and alkyl chain length, which can influence its reactivity and interactions with biological targets. Its unique structure allows for specific applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
1-(3-aminopyrazol-1-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(2)7(12)5-11-4-3-8(9)10-11/h3-4,6-7,12H,5H2,1-2H3,(H2,9,10) |
InChI 键 |
ZXAQCLUWRWOOFX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CN1C=CC(=N1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


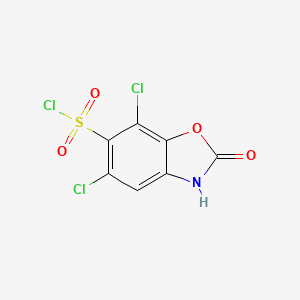
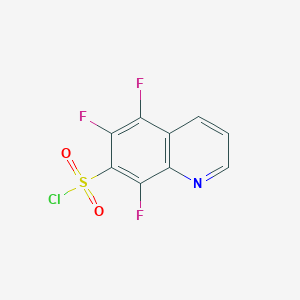
amine](/img/structure/B15272421.png)
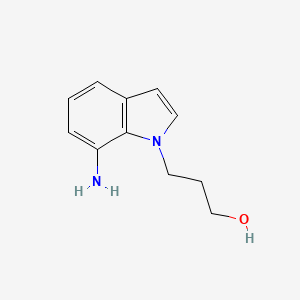
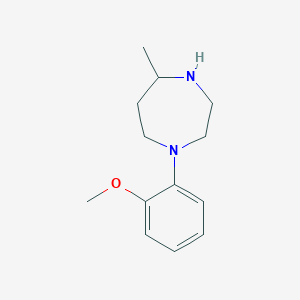
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)


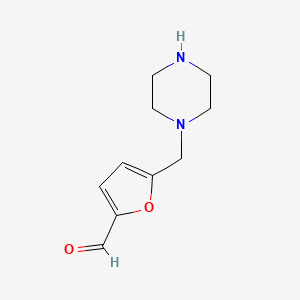
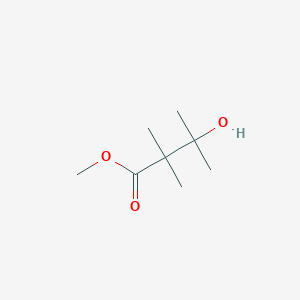
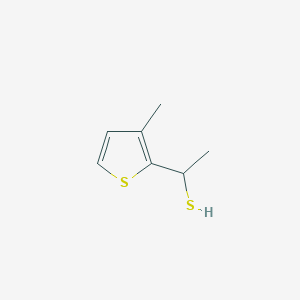

![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)

